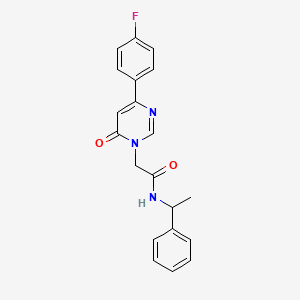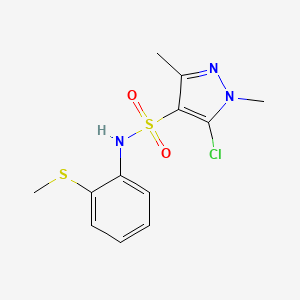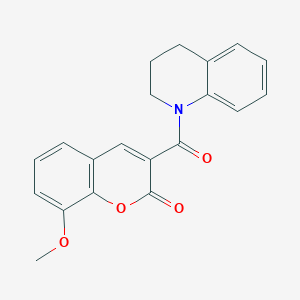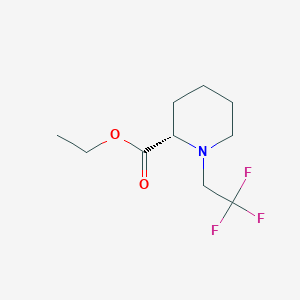
2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a different functional group. For example, the pyrimidine ring could be formed through a condensation reaction, the fluorophenyl group could be introduced through a substitution reaction, and the acetamide group could be added through an acylation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the pyrimidine ring and the fluorophenyl group could potentially make the molecule planar, while the acetamide group could introduce some steric hindrance .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the pyrimidine ring might undergo substitution reactions, the fluorophenyl group might participate in electrophilic aromatic substitution reactions, and the acetamide group could be hydrolyzed to form an acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorophenyl group could increase its lipophilicity, while the acetamide group could allow it to form hydrogen bonds .Applications De Recherche Scientifique
Radiosynthesis and Imaging
A study explored the synthesis of a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds closely related to 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide. These compounds are selective ligands of the translocator protein (18 kDa) and are significant for in vivo imaging using positron emission tomography (PET), thanks to their fluorine-18 labeling. These ligands, specifically DPA-714, were evaluated for imaging neuroinflammatory processes, as they have high binding affinity to the translocator protein 18 kDa (TSPO), an early biomarker for such conditions (Dollé et al., 2008). Similarly, a series of novel pyrazolo[1,5-a]pyrimidines, related to this compound, were synthesized and evaluated for their binding potential to TSPO, indicating their potential as in vivo PET-radiotracers for neuroinflammation (Damont et al., 2015).
Molecular Structure and Spectroscopic Analysis
The molecular structure, hydrogen-bonded interactions, and spectroscopic characteristics (FT–IR, FT–Raman) of a compound closely related to this compound were studied. The analysis included equilibrium geometry, natural bond orbital calculations, and vibrational assignments using the density functional B3LYP method. This study provides insight into the molecular structure and potential energy distributions, crucial for understanding the compound's properties and interactions (Mary et al., 2020).
Crystallographic Analysis
Crystallographic studies have been conducted on compounds with structures similar to this compound. These studies provide detailed insights into the compounds' conformation, intramolecular hydrogen bonding, and intermolecular interactions, which are essential for understanding the structural basis of their biological activities and interactions (Subasri et al., 2016).
Potential Therapeutic Applications
Although direct studies on this compound are limited, its structural analogs have demonstrated various biological activities. For example, some derivatives have shown anti-inflammatory activity, and others have exhibited antimicrobial properties against various pathogenic microorganisms. These findings suggest potential therapeutic applications, which could be relevant for further research into the compound of interest (Sunder & Maleraju, 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-14(15-5-3-2-4-6-15)23-19(25)12-24-13-22-18(11-20(24)26)16-7-9-17(21)10-8-16/h2-11,13-14H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXCRXQVDOAWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2474230.png)
![2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2474231.png)


![Methyl 3-[(2-{2-[(4-methoxyphenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2474236.png)

![1,3-dimethyl-5-((4-methylbenzyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2474239.png)
![1-(4-Cyclohexylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2474240.png)

![N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2474242.png)

![5-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid](/img/structure/B2474249.png)

